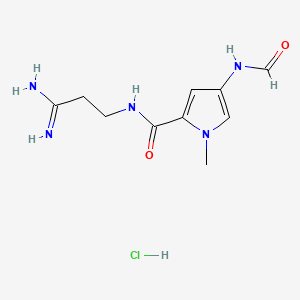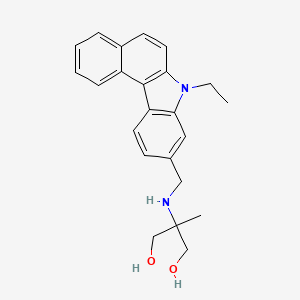
2-Amino-6-(1-naphthylamino)-3,4,5-pyridinetricarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-6-(1-naphthylamino)-3,4,5-pyridinetricarbonitrile is a complex organic compound that features a pyridine ring substituted with amino and naphthylamino groups, as well as three cyano groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(1-naphthylamino)-3,4,5-pyridinetricarbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate in dimethylformamide (DMF) as a solvent . The reaction conditions often require heating and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
化学反応の分析
Types of Reactions
2-Amino-6-(1-naphthylamino)-3,4,5-pyridinetricarbonitrile can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The cyano groups can be reduced to amines.
Substitution: The amino and naphthylamino groups can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often require acidic or basic conditions, depending on the nature of the substituent being introduced.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives with reduced cyano groups.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
2-Amino-6-(1-naphthylamino)-3,4,5-pyridinetricarbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Industry: Used in the development of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of 2-Amino-6-(1-naphthylamino)-3,4,5-pyridinetricarbonitrile involves its interaction with various molecular targets. The amino and naphthylamino groups can form hydrogen bonds with biological molecules, influencing their activity. The cyano groups can participate in nucleophilic addition reactions, potentially modifying the function of enzymes and proteins.
類似化合物との比較
Similar Compounds
2-Amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene: Shares the amino and cyano functional groups but lacks the naphthylamino group.
2-Amino-6-(4-methoxybenzelideneamino)hexanoic acid: Contains an amino group and a methoxybenzelideneamino group, but differs in the overall structure and functional groups.
Uniqueness
2-Amino-6-(1-naphthylamino)-3,4,5-pyridinetricarbonitrile is unique due to the presence of both amino and naphthylamino groups on the pyridine ring, along with three cyano groups. This combination of functional groups provides a distinct set of chemical properties and reactivity patterns, making it valuable for specific applications in research and industry.
特性
| 102206-81-5 | |
分子式 |
C18H10N6 |
分子量 |
310.3 g/mol |
IUPAC名 |
2-amino-6-(naphthalen-1-ylamino)pyridine-3,4,5-tricarbonitrile |
InChI |
InChI=1S/C18H10N6/c19-8-13-14(9-20)17(22)24-18(15(13)10-21)23-16-7-3-5-11-4-1-2-6-12(11)16/h1-7H,(H3,22,23,24) |
InChIキー |
GZXYOLIIVIQMEV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2NC3=C(C(=C(C(=N3)N)C#N)C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







